1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile
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Overview
Description
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a dihydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile typically involves multiple steps, starting with the preparation of the dihydroisobenzofuran ring. This can be achieved through a series of reactions including cyclization and functional group modifications. The dimethylamino group is introduced via nucleophilic substitution reactions, while the hydroxy group is added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
3-(Dimethylamino)-1-propylamine: Used in the synthesis of pharmacologically active compounds and surfactants.
1-Propanol, 3-(dimethylamino)-: Utilized in the preparation of various organic compounds.
Uniqueness
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-hydroxy-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)7-3-6-14(17)13-5-4-11(9-15)8-12(13)10-18-14/h4-5,8,17H,3,6-7,10H2,1-2H3 |
InChI Key |
SMKBTAWRMFXQAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)O |
Origin of Product |
United States |
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